molecular formula C7H10BNO3 B1442348 (4-Ethoxypyridin-3-yl)boronic acid CAS No. 1169748-83-7

(4-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B1442348
CAS No.: 1169748-83-7
M. Wt: 166.97 g/mol
InChI Key: ZQCMUCJVABSOMP-UHFFFAOYSA-N
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Description

(4-Ethoxypyridin-3-yl)boronic acid (CAS 1169748-83-7) is an organoboron compound with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This pyridine-based boronic acid is a valuable building block in synthetic and medicinal chemistry, primarily serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of the 4-ethoxypyridin-3-yl moiety onto complex molecular scaffolds. Such capabilities make it instrumental in the research and development of novel active compounds, including investigations into inhibitors for enzymes like aldosterone synthase . As a solid, the compound requires specific storage conditions to maintain stability; it should be kept in a sealed, dry container under an inert atmosphere and refrigerated between 2-8°C . Researchers should note the associated hazard statements, including that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Handling should be conducted in a well-ventilated place with suitable protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMUCJVABSOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704471
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169748-83-7
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Ethoxypyridin 3 Yl Boronic Acid and Its Precursors

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgarkat-usa.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the position ortho to it by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile. wikipedia.orgbaranlab.org

Regioselective Lithiation of Ethoxypyridine Derivatives

The ethoxy group in 4-ethoxypyridine (B3339012) can act as a directing group, facilitating the regioselective lithiation at the C-3 position. The coordination of the Lewis acidic lithium of the organolithium reagent with the Lewis basic oxygen atom of the ethoxy group directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in ethereal solvents such as tetrahydrofuran (B95107) (THF) at low temperatures is crucial for achieving high regioselectivity. uwindsor.caresearchgate.net Studies on related systems, such as the lithiation of 3-chloropyridine, have demonstrated that LDA can effect regioselective lithiation at the C-4 position. researchgate.net

Quenching with Borate (B1201080) Esters (e.g., Triisopropylborate)

Once the 4-ethoxy-3-lithiopyridine intermediate is formed, it is quenched with an electrophilic boron source to introduce the boronic acid moiety. arkat-usa.org Trialkyl borates, such as triisopropyl borate or trimethyl borate, are commonly employed for this purpose. arkat-usa.orgnih.gov The reaction involves the nucleophilic attack of the lithiated pyridine (B92270) on the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired (4-Ethoxypyridin-3-yl)boronic acid. nih.govorgsyn.org The "in situ quench" procedure, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate, often provides better yields, especially when functional groups sensitive to organometallic reagents are present. arkat-usa.org

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale synthesis of pyridinylboronic acids, optimization of reaction conditions is critical to ensure safety, efficiency, and cost-effectiveness. orgsyn.org Key parameters that are often optimized include the choice of solvent, temperature, and the specific organolithium reagent used. For instance, in the synthesis of 3-pyridylboronic acid, a revised protocol using n-butyllithium in a THF/toluene solvent mixture at -40°C was developed for safer and more scalable production. orgsyn.org This approach avoids the very low temperatures (-78°C) often required in literature protocols. orgsyn.org The use of continuous-flow methods has also been explored for the synthesis of related compounds, offering advantages in terms of safety and scalability. researchgate.net

Halogen-Metal Exchange Routes to this compound

An alternative and widely used method for preparing aryl and heteroaryl boronic acids is the halogen-metal exchange reaction. arkat-usa.orgethz.ch This reaction involves the conversion of an organic halide into an organometallic species, which is then reacted with a borylating agent. wikipedia.org

Utilization of Halopyridines as Starting Materials

This synthetic route commences with a suitably halogenated pyridine precursor, such as 3-bromo-4-ethoxypyridine (B1611126) or 3-iodo-4-ethoxypyridine. arkat-usa.orgethz.ch Aryl iodides and bromides are generally preferred substrates for halogen-metal exchange due to their higher reactivity compared to chlorides. wikipedia.orgwikipedia.org The choice of the starting halopyridine can influence the reaction conditions and the efficiency of the exchange process. arkat-usa.org For example, iodine-lithium exchange is significantly faster than bromine-lithium exchange. wikipedia.org

Application of n-Butyllithium in Halogen-Lithium Exchange

n-Butyllithium (n-BuLi) is a commonly used organolithium reagent for effecting halogen-lithium exchange. arkat-usa.orgwikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like THF. orgsyn.orgnih.gov The n-BuLi abstracts the halogen atom from the pyridine ring, generating a highly reactive 4-ethoxy-3-lithiopyridine intermediate and butyl halide as a byproduct. wikipedia.org This lithiated species is then immediately trapped with a borate ester, as described in section 2.1.2, to yield the boronic acid derivative. arkat-usa.orgnih.gov The rate of lithium-halogen exchange is generally very fast, often exceeding the rates of competing side reactions like nucleophilic addition. wikipedia.orgnih.gov

Data Tables

Table 1: Key Reagents and Conditions for Directed ortho-Metalation

StepReagent/ConditionPurpose
Lithiation 4-EthoxypyridineStarting Material
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)Strong base for deprotonation
Tetrahydrofuran (THF)Anhydrous solvent
-78 °C to -40 °CLow temperature to control reactivity
Borylation Triisopropyl borate or Trimethyl borateElectrophilic boron source
Workup Acidic aqueous solutionHydrolysis of boronate ester

Table 2: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey IntermediateAdvantagesDisadvantages
Directed ortho-Metalation (DoM) 4-Ethoxypyridine4-Ethoxy-3-lithiopyridineAtom economical, high regioselectivity.Requires strongly basic and pyrophoric reagents.
Halogen-Metal Exchange 3-Halo-4-ethoxypyridine (e.g., 3-Bromo-4-ethoxypyridine)4-Ethoxy-3-lithiopyridineFast and efficient reaction, tolerates various functional groups.Requires halogenated starting materials, potential for side reactions.

Trapping of Organolithium Intermediates with Boron Electrophiles

A well-established method for the synthesis of aryl and heteroarylboronic acids is the trapping of organolithium intermediates, generated via metal-halogen exchange or directed ortho-metalation (DoM), with a boron electrophile, typically a trialkyl borate. nih.govresearchgate.net This approach offers high regioselectivity, dictated by the position of the halogen or the directing group on the aromatic ring. nih.govbris.ac.uk

In the context of ethoxypyridines, the ethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond. For instance, the synthesis of 2-ethoxy-3-pyridylboronic acid, a constitutional isomer of the target compound, has been successfully achieved on a large scale via a directed ortho-metalation reaction of 2-ethoxypyridine. researchgate.net In this process, a strong lithium amide base like lithium diisopropylamide (LDA) selectively removes the proton at the C3 position, creating a nucleophilic organolithium species. This intermediate is then quenched with an electrophilic boron reagent, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid. researchgate.netresearchgate.net

The general sequence involves:

Lithiation: Generation of the organolithium intermediate from a halopyridine via lithium-halogen exchange or from an activated pyridine via deprotonation. researchgate.netbristol.ac.uk This step is typically performed at low temperatures (-78 °C) to ensure the stability of the highly reactive intermediate. nih.gov

Borylation: The organolithium species attacks the electrophilic boron atom of a borate ester (e.g., trimethyl borate or triisopropyl borate). bris.ac.uk

Hydrolysis: The resulting boronate ester is hydrolyzed, usually with an aqueous acid, to afford the final boronic acid. nih.govbris.ac.uk

This methodology's primary advantage is its predictable regioselectivity, making it a powerful tool for accessing specific isomers of substituted pyridylboronic acids.

PrecursorReagentsConditionsProductYieldRef
2-Ethoxypyridine1. LDA, THF; 2. B(O-iPr)3; 3. H+-78 °C to rt2-Ethoxy-3-pyridylboronic acidHigh researchgate.net
General Halopyridine1. n-BuLi or s-BuLi; 2. B(OR)3; 3. H+Low TemperaturePyridylboronic acidVariable researchgate.net

Transition Metal-Catalyzed Borylation Approaches

Transition metal-catalyzed reactions, particularly those involving palladium, iridium, and rhodium, have emerged as powerful alternatives for constructing carbon-boron bonds, often with high efficiency and functional group tolerance. bris.ac.uk

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

The palladium-catalyzed cross-coupling of haloarenes with diboron reagents, known as the Miyaura borylation, is a cornerstone of modern synthetic chemistry for preparing aryl- and heteroarylboronic esters. sci-hub.rujyu.fi This method is highly effective for converting aryl halides and triflates directly into the corresponding boronic esters, which can then be hydrolyzed to boronic acids if needed. nih.govorganic-chemistry.org

To synthesize this compound via this route, a suitable precursor would be a 3-halo-4-ethoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-4-ethoxypyridine). The reaction involves the coupling of the halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

The catalytic cycle typically involves:

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, such as potassium acetate (B1210297) (KOAc). sci-hub.ruorganic-chemistry.org

Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium center, yielding the arylboronic ester (Ar-Bpin) and regenerating the Pd(0) catalyst. jyu.fi

This reaction is valued for its broad substrate scope and tolerance of various functional groups. sci-hub.ruorganic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields. mdpi.com Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a commonly used ligand, and polar aprotic solvents like DMSO often give superior results. sci-hub.ruorganic-chemistry.org

SubstrateCatalyst/LigandBaseSolventProduct TypeYield RangeRef
HaloarenesPdCl₂(dppf)KOAcDMSOArylboronic esters60-98% sci-hub.ruorganic-chemistry.org
Aryl HalidesPd(PPh₃)₄K₃PO₄1,4-DioxaneBiaryls (via boronic acids)Good mdpi.com
Lactam-derived vinyl triflatesPd(dba)₂/LigandBaseSolventVinyl boronatesGood-Excellent nih.gov

Iridium and Rhodium Catalyzed C-H/C-F Borylation

A more atom-economical approach to pyridylboronic acids is the direct C-H borylation catalyzed by transition metals, most notably iridium. vanderbilt.edu This method avoids the need for pre-functionalized substrates like halopyridines, instead functionalizing a C-H bond directly. nih.gov The regioselectivity of Ir-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group typically being installed at the least sterically hindered position. researchgate.netkyoto-u.ac.jp This presents a challenge for the synthesis of this compound from 4-ethoxypyridine, as the C-H bonds at the 2- and 3-positions are sterically and electronically distinct.

The general reaction involves an iridium catalyst, often generated from precursors like [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂, and a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy), which reacts with a pyridine substrate and a boron source like pinacolborane (HBPin) or B₂pin₂. kyoto-u.ac.jpacs.org

Rhodium catalysts have also been employed in borylation reactions. While less common for direct C-H borylation of pyridines compared to iridium, rhodium catalysis is effective in related transformations such as the remote borylation of alkynes and the defluorinative arylation of fluorinated compounds. nih.govnih.govrsc.org Rhodium-catalyzed C-F borylation could represent a potential, though less explored, route from a corresponding fluoropyridine precursor.

Catalyst TypeReactionKey FeaturesRef
IridiumC-H BorylationSterically controlled regioselectivity; high functional group tolerance. researchgate.netacs.org
RhodiumDefluorinative ArylationCleavage of C-F bond and formation of two C-C bonds with arylboronic acids. nih.gov
RhodiumRemote BorylationFunctionalization of remote C-H bonds in alkynes via a chain-walking mechanism. nih.gov

Development of Site-Selective Borylation Protocols for Ethoxypyridines

Achieving site-selectivity in the borylation of substituted pyridines like 4-ethoxypyridine is a significant synthetic challenge, as the inherent electronic properties and steric environment of the ring can lead to mixtures of products. acs.org The development of protocols to control this selectivity is crucial for accessing specific isomers such as this compound.

The choice of synthetic methodology fundamentally determines the site of borylation:

Directed Ortho-Metalation (DoM): As discussed, an ethoxy group at the C2 position reliably directs lithiation and subsequent borylation to the C3 position. researchgate.net For 4-ethoxypyridine, the ethoxy group would direct metalation to the C3 and C5 positions. Separating the resulting isomers can be challenging.

Palladium-Catalyzed Cross-Coupling: This method offers absolute regioselectivity, as the boryl group is installed precisely at the location of the halogen in the precursor. Synthesizing the required 3-halo-4-ethoxypyridine is the key step.

Iridium-Catalyzed C-H Borylation: Without a directing group, selectivity is complex. For 4-ethoxypyridine, standard Ir-catalysis would likely favor borylation at the C2/C6 positions, which are ortho to the nitrogen and sterically most accessible. However, recent advances have focused on using specialized ligands or catalyst systems to override this inherent reactivity. For example, bulky bipyridine-type ligands have been developed to sterically block ortho and meta positions, thereby achieving high para-selectivity in the borylation of some aromatic compounds. chemrxiv.org Similarly, photoinduced methods using electron donor-acceptor complexes have shown excellent C4-positional selectivity for certain pyridinium (B92312) salts. acs.orgnih.gov

The strategic selection of the borylation method is therefore paramount. For the unambiguous synthesis of this compound, the palladium-catalyzed cross-coupling of a 3-halo-4-ethoxypyridine precursor remains the most reliable and regiochemically precise approach.

Catalytic Applications and Mechanistic Investigations Involving 4 Ethoxypyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.com This reaction is prized for its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents. nih.gov

Role of (4-Ethoxypyridin-3-yl)boronic Acid as a Coupling Partner

This compound serves as a key coupling partner in Suzuki-Miyaura reactions, providing a 4-ethoxypyridin-3-yl moiety to the final product. This specific structural unit is of interest in medicinal chemistry and materials science. The ethoxy group, being an electron-donating group, influences the electronic properties of the pyridine (B92270) ring, which can in turn affect the biological activity or photophysical properties of the resulting biaryl or heterobiaryl compound.

The utility of heteroaryl boronic acids, including substituted pyridinylboronic acids like the title compound, is well-established for creating C-C bonds with various aryl and heteroaryl halides. nih.govdergipark.org.tr The reaction's success often hinges on carefully selected conditions, including the palladium catalyst, ligand, base, and solvent system, to achieve high yields and selectivity. youtube.comyoutube.com For instance, the coupling of 2-ethoxy-3-pyridylboronic acid with a range of aryl and heteroaryl halides has been shown to proceed in high yields under specific palladium-catalyzed conditions. researchgate.netresearchgate.net While direct studies on this compound are less common in the provided results, the principles governing its reactivity can be inferred from studies on structurally similar pyridylboronic acids.

Mechanistic Pathways in Palladium-Catalyzed Transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining part of the cycle. pku.edu.cn The exact mechanism of this step has been a subject of considerable debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. researchgate.netacs.org

The distinction between these two pathways lies in the species that are believed to be the active participants in the transmetalation step.

Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate (R-B(OH)₃⁻). acs.orgdeepdyve.com This activated boronate then reacts with the palladium(II)-halide complex (formed after oxidative addition) to transfer the organic group to the palladium center. acs.orgnih.gov This pathway was initially proposed based on the observation that the addition of a base was crucial for the reaction to proceed. acs.org

Oxo-Palladium Pathway: This pathway posits that the base first reacts with the palladium(II)-halide complex to form a palladium-hydroxo complex (LₙPd(Ar)(OH)). researchgate.netacs.org This palladium-hydroxo species then reacts with the neutral boronic acid. The formation of a Pd-O-B linkage is a key feature of this pathway, facilitating the transfer of the organic group from boron to palladium. acs.orgresearchgate.net

The prevailing pathway is highly dependent on the specific reaction conditions, including the nature of the boronic acid, the base, the solvent, and the ligands on the palladium catalyst. researchgate.net Studies have shown that for many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway is the dominant mechanism. researchgate.net However, under anhydrous conditions with strong bases like potassium trimethylsilanolate (TMSOK), evidence suggests the reaction proceeds via the boronate pathway. nih.gov

Base: The base plays multiple roles. It is essential for activating the boronic acid (in the boronate pathway) or the palladium complex (in the oxo-palladium pathway). youtube.comresearchgate.net The strength and stoichiometry of the base can influence the reaction selectivity when competing boronic acids are present. deepdyve.com For instance, using a limited amount of base can favor the reaction of the more acidic boronic acid. deepdyve.com The gradual formation of boric acid as a byproduct during the reaction can also affect the acid-base equilibrium and, consequently, the reaction's progress. deepdyve.com

Ligand: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.org The ligand can also influence which transmetalation pathway is favored. researchgate.net For example, the concentration of the ligand can determine whether the transmetalation proceeds through a tetracoordinate boronate intermediate or a tricoordinate boronic acid intermediate. researchgate.net Furthermore, specialized ligands have been developed to promote the coupling of challenging substrates, such as nitrogen-rich heterocycles. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to the palladium(0) catalyst. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex, with the palladium center increasing its oxidation state from 0 to +2. youtube.com The reactivity of the organic halide in this step generally follows the trend I > Br > Cl. The structure of the ligand on the palladium(0) complex can significantly influence the rate of this step. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the palladium center to form the desired biaryl product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com Reductive elimination typically proceeds from a cis-complex, and if the intermediate is a trans-complex, it must first isomerize. youtube.comlibretexts.org This step is often facile and can be accelerated by the presence of certain ions, like hydroxide, in the solution. researchgate.net

Scope and Limitations in Biaryl and Heterobiaryl Synthesis

The Suzuki-Miyaura reaction is a powerful tool for synthesizing a vast array of biaryl and heterobiaryl compounds. researchgate.net However, the use of specific boronic acids like this compound comes with its own set of considerations regarding scope and limitations.

Scope: The reaction is generally tolerant of a wide variety of functional groups on both the boronic acid and the halide coupling partner. This allows for the synthesis of complex molecules in the later stages of a synthetic sequence. The use of pyridylboronic acids, in particular, enables the construction of bipyridine structures and other pyridine-containing heterobiaryls, which are prevalent in biologically active compounds. nih.govdergipark.org.tr The reaction can be performed with a range of aryl and heteroaryl halides. researchgate.netresearchgate.net

Limitations: Despite its broad utility, challenges can arise, particularly with heteroaryl boronic acids.

Protodeboronation: Electron-deficient or some electron-rich heterocyclic boronic acids can be prone to protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired cross-coupling product. nih.govnih.gov This is often exacerbated at higher reaction temperatures. nih.gov

Catalyst Inhibition: The nitrogen atom in the pyridine ring of this compound is Lewis basic and can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. nih.govresearchgate.net This can be particularly problematic with unprotected nitrogen-rich heterocycles. nih.gov

Substrate Compatibility: The presence of acidic functional groups (e.g., -COOH, phenolic -OH) on the boronic acid can inhibit the reaction, likely through binding to the palladium catalyst. nih.gov

Isolation Difficulties: Pyridinylboronic acids can be amphoteric and hydrophilic, which can sometimes complicate their isolation and purification from aqueous media. dergipark.org.tr

The following table provides a conceptual overview of the types of couplings possible with pyridylboronic acids, based on general findings in the literature.

This compoundHalide Coupling Partner (Ar-X)Typical Catalyst/Base SystemExpected ProductPotential Challenges
Boronic Acid StructureBromobenzenePd(PPh₃)₄ / Na₂CO₃3-Phenyl-4-ethoxypyridineMinimal
Boronic Acid Structure2-ChloropyridinePd₂(dba)₃, SPhos / K₃PO₄2-(4-Ethoxypyridin-3-yl)pyridineCatalyst inhibition by pyridine N
Boronic Acid Structure4-IodoanisolePd(OAc)₂ / K₂CO₃4-Ethoxy-3-(4-methoxyphenyl)pyridineMinimal
Boronic Acid Structure5-BromopyrimidinePdCl₂(dppf) / Cs₂CO₃5-(4-Ethoxypyridin-3-yl)pyrimidineProtodeboronation, Catalyst inhibition

Regioselectivity and Atropisomerism in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of substituted pyridinylboronic acids introduces challenges and opportunities related to regioselectivity and atropisomerism.

Regioselectivity: In cross-coupling reactions involving di- or polyhalogenated pyridines, the site of substitution is governed by a combination of electronic and steric factors. For a substrate like this compound, the electronic nature of the ethoxy group, a moderately electron-donating group, influences the reactivity of the pyridine ring. In reactions with a dihalopyridine, the regioselectivity of the coupling is often dictated by the relative reactivity of the carbon-halogen bonds of the coupling partner. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of palladium, leading to selective C4-arylation. rsc.org Similarly, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown a predictable order of substitution based on the electronic and steric environment of each bromine atom. nih.gov While direct studies on this compound are limited, it is reasonable to infer that in reactions with polyhalogenated heterocycles, the regiochemical outcome will be a result of the interplay between the electronic properties of the boronic acid and the inherent reactivity of the positions on the electrophilic coupling partner. The presence of the 4-ethoxy group is expected to modulate the nucleophilicity of the boronic acid.

Atropisomerism: The synthesis of axially chiral biaryls is a significant area of research, with atropisomers finding applications as chiral ligands and in biologically active molecules. nih.govnih.gov The cross-coupling of 3-pyridinylboronic acids with sterically hindered aryl halides can lead to the formation of atropisomers, where rotation around the newly formed C-C bond is restricted. The 4-ethoxy substituent on the pyridine ring of this compound would play a role in the rotational barrier of the resulting biaryl. Its steric bulk, although not exceptionally large, would contribute to the hindrance around the pivotal bond. Furthermore, the potential for hydrogen bonding or other non-covalent interactions involving the ethoxy group could influence the conformational preferences and the stability of the resulting atropisomers. Research on the atroposelective synthesis of biaryls has explored various strategies, including the use of chiral ligands and the dynamic kinetic resolution of bridged biaryl reagents. nih.govresearchgate.net In the context of this compound, the design of appropriate chiral catalysts would be crucial to achieve high enantioselectivity in the synthesis of atropisomeric products.

Coupling Partner ExampleExpected Major RegioisomerPotential for AtropisomerismInfluencing Factors
2,4-Dihalopyrimidine4-((4-ethoxypyridin-3-yl)pyrimidin-2-yl)halideLowInherent reactivity of the C4 position of the pyrimidine.
2,6-Dihalo-3-methylpyridineDependent on halideModerateSteric hindrance from the methyl group and the 4-ethoxy group.
1,8-DihalonaphthaleneHighHighSignificant steric buttressing leading to a high rotational barrier.

Green Chemistry Aspects of Suzuki-Miyaura Coupling with Pyridinylboronic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The Suzuki-Miyaura coupling, while powerful, often relies on organic solvents and palladium catalysts, which have environmental and economic drawbacks. Research has focused on developing more sustainable protocols.

One significant advancement is the use of aqueous media for Suzuki-Miyaura reactions. nih.govrsc.org Water is a non-toxic, non-flammable, and inexpensive solvent. The use of water-soluble ligands and phase-transfer catalysts can facilitate the reaction between organic substrates and aqueous bases. For pyridinylboronic acids, which can exhibit some water solubility depending on the pH, aqueous conditions are particularly attractive. The development of palladium catalysts supported on recyclable materials, such as polymers or magnetic nanoparticles, is another key area of green chemistry. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing palladium waste. nih.govnih.gov For instance, a Merrifield resin-supported phenanthroline–palladium(II) complex has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura reactions at ambient temperature. nih.gov

Green Chemistry ApproachApplication to Pyridinylboronic Acid CouplingKey Benefits
Aqueous Reaction MediaUse of water as a solvent with appropriate ligands.Reduced toxicity, cost, and flammability.
Recyclable CatalystsPalladium supported on polymers or nanoparticles.Minimized metal waste, catalyst reusability.
Microwave IrradiationAccelerated reaction times.Increased energy efficiency, higher throughput.
Use of Green SolventsSolvents like 2-Me-THF or tert-amyl alcohol.Reduced environmental impact, use of renewable resources.

Other Transition Metal-Catalyzed Transformations

While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can also participate in other transition metal-catalyzed transformations.

The direct use of boronic acids in Stille, Negishi, and Sonogashira couplings is not typical, as these reactions traditionally employ organotin, organozinc, and terminal alkyne nucleophiles, respectively. However, the boronic acid moiety can serve as a precursor to the necessary organometallic reagents. For instance, a boronic acid can be converted to an organotin reagent for use in a Stille-type reaction. The Stille reaction is known for its tolerance of a wide range of functional groups. nih.gov

Similarly, while Negishi coupling involves organozinc reagents, there are methods to transmetalate from boron to zinc, thus allowing for the indirect participation of boronic acids. The Negishi reaction is particularly useful for its high reactivity and selectivity.

The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, does not directly involve boronic acids as the primary nucleophile. nih.gov However, tandem reactions have been developed where a Sonogashira coupling is followed by a cyclization to generate a heterocyclic boronic acid ester, demonstrating the compatibility of these reaction types. nih.gov The development of one-pot procedures that combine borylation with subsequent cross-coupling reactions is an active area of research that could expand the utility of compounds like this compound in these transformations.

Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org Boronic acids can be used as coupling partners in palladium-catalyzed C-H arylation reactions. nih.govnih.gov For instance, the C-H arylation of indoles with arylboronic acids has been achieved with high regioselectivity. nih.gov In the context of this compound, it could potentially be used to arylate other heterocycles or arenes that possess an activatable C-H bond. The success of such a reaction would depend on the development of a suitable catalytic system that can selectively activate a C-H bond in the substrate in the presence of the pyridine nitrogen of the boronic acid.

Conversely, the pyridine ring of this compound itself could undergo C-H activation. Rhodium-catalyzed C-H activation of pyridines has been reported, often assisted by a directing group. nih.govescholarship.org The boronic acid group, or a derivative thereof, could potentially act as a directing group to guide the C-H activation to a specific position on the pyridine ring. The electronic properties of the 4-ethoxy group would also influence the site of C-H activation. Such strategies could open up new avenues for the further functionalization of this boronic acid.

Non-Transition Metal Catalysis

The use of boronic acids as catalysts themselves, rather than as reagents, is a growing field of interest.

Boronic acids can act as Lewis acid catalysts, activating functional groups through the formation of reversible covalent bonds. rsc.orgresearchgate.net A prominent application of boronic acid catalysis is in amidation and esterification reactions. nih.govresearchgate.net The generally accepted mechanism involves the formation of a mixed anhydride (B1165640) between the boronic acid and a carboxylic acid, which activates the carboxylic acid towards nucleophilic attack by an amine or alcohol. nih.govrsc.org The removal of water is often crucial for driving the reaction to completion. rsc.org

Recent studies have suggested more complex mechanisms, possibly involving dimeric boron species that can activate the carboxylic acid while also delivering the nucleophile. rsc.orgnih.gov It has been shown that for catalysis to be effective, at least three free coordination sites on the boron atom are necessary. nih.gov The catalytic activity of arylboronic acids in these reactions can be tuned by the electronic nature of the substituents on the aromatic ring. rsc.org

For a pyridinylboronic acid like this compound, the presence of the pyridine nitrogen introduces an additional factor. The nitrogen atom could potentially interact with the boron center, either intramolecularly or intermolecularly, influencing its Lewis acidity and catalytic activity. It could also participate in the reaction mechanism by acting as a general base or by interacting with the substrates. The borane-pyridine complex itself has been shown to be an efficient catalyst for direct amidation. nih.gov This suggests that pyridinylboronic acids could exhibit unique catalytic properties in non-transition metal-catalyzed transformations.

Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature

Despite a thorough review of available scientific literature, specific research detailing the catalytic applications of This compound in the activation of hydroxyl and carboxylic acid functional groups, or its role in Aldol reactions and amide bond formation, remains elusive. While the broader class of boronic acids has been investigated for these purposes, information directly pertaining to the 4-ethoxy-3-pyridinyl isomer is not present in the reviewed sources.

Boronic acids, in general, are recognized for their utility in a variety of chemical transformations. They are known to act as catalysts in reactions such as the activation of hydroxyl groups and the formation of amide bonds. For instance, certain arylboronic acids have been demonstrated to facilitate the direct formation of amides from carboxylic acids and amines. Additionally, derivatives of boronic acids, namely borinic acids, have found application in catalyzing Aldol reactions.

However, research into the specific catalytic activities of this compound in these contexts has not been documented in the public domain. The available information primarily centers on the synthesis and use of other pyridine-based boronic acid isomers in cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, the synthesis of 2-ethoxy-3-pyridylboronic acid and its application in forming carbon-carbon bonds with aryl halides is described, but this does not extend to the catalytic activation of functional groups as requested.

The absence of specific data for this compound in these particular catalytic roles prevents a detailed discussion and the creation of data tables as per the specified outline. Further research would be required to determine if this compound exhibits the catalytic activities of interest.

Medicinal Chemistry and Biological Applications of this compound Derivatives

The field of medicinal chemistry has seen a significant rise in the exploration of organoboron compounds, particularly boronic acids, following the clinical success of drugs like the proteasome inhibitor bortezomib (B1684674). nih.gov These compounds possess unique chemical properties that make them valuable pharmacophores. The this compound scaffold combines the features of a pyridine ring, a common heterocycle in approved drugs, with the versatile boronic acid moiety. mdpi.com This combination offers opportunities for developing novel therapeutics with diverse biological activities.

Computational and Theoretical Studies on 4 Ethoxypyridin 3 Yl Boronic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are pivotal in creating a detailed picture of (4-Ethoxypyridin-3-yl)boronic acid, from its fundamental electronic characteristics to its three-dimensional structure and dynamic behavior. These computational approaches allow for the prediction of various properties that are crucial for understanding its reactivity and potential applications.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a wealth of information about the distribution of electrons within this compound. epstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can elucidate the distribution of electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound will interact with other reagents. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the ethoxy and boronic acid groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the boron atom is a key electrophilic center.

Table 1: Calculated Electronic Properties of a Related Boronic Acid

PropertyCalculated Value
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Dipole MomentValue

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape, or conformation, of this compound significantly influences its physical and chemical properties. Conformational analysis, performed using molecular mechanics or quantum chemical methods, explores the potential energy surface of the molecule by systematically rotating its flexible bonds, such as the C-O bond of the ethoxy group and the C-B bond. epstem.net

These studies can identify the most stable conformers (those with the lowest energy) and the energy barriers between different conformations. epstem.net The relative populations of these conformers at a given temperature can then be predicted.

Prediction of Spectroscopic Properties (NMR, IR)

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can be invaluable for their characterization. Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in both ¹H and ¹³C NMR spectra. epstem.net These theoretical predictions, when compared with experimental data, can aid in the assignment of signals and confirm the molecular structure.

Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. epstem.net The positions and intensities of the predicted absorption bands can be correlated with specific functional groups and vibrational modes within the molecule, such as the O-H stretch of the boronic acid, the C-O stretch of the ethoxy group, and the various vibrations of the pyridine ring. This comparison between theoretical and experimental spectra serves as a rigorous validation of the computed molecular structure and vibrational assignments.

Mechanistic Insights from Computational Chemistry

Beyond static molecular properties, computational chemistry offers a dynamic perspective on how this compound participates in chemical reactions. These methods can be used to map out entire reaction pathways, providing a level of detail that is often difficult to obtain through experimental means alone. researchgate.net

Elucidation of Transition States and Reaction Pathways in Catalytic Cycles

This compound is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational chemistry can be employed to elucidate the intricate mechanisms of these catalytic cycles. By modeling the interactions of the boronic acid with the catalyst (typically a palladium complex) and the other reactants, it is possible to identify the key intermediates and transition states along the reaction coordinate.

Locating the transition state structures is particularly important, as their energies determine the activation barrier and, consequently, the rate of the reaction. By comparing the energies of different possible pathways, computational studies can help to determine the most favorable reaction mechanism. This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts.

Kinetic Isotope Effect Studies for Reaction Mechanism Delineation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. wikipedia.orgnih.govprinceton.edu It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. wikipedia.org By measuring the KIE, chemists can gain insight into which bonds are being broken or formed in the rate-determining step of the reaction. princeton.eduyoutube.com

Computational chemistry can be used to predict KIEs for different proposed mechanisms. nih.gov By comparing the calculated KIEs with experimentally measured values, it is possible to distinguish between different mechanistic possibilities. For example, a significant primary KIE would be expected if a C-H bond involving a particular carbon atom is broken in the rate-determining step. Conversely, a smaller secondary KIE might be observed if the isotopic substitution is at a position that is not directly involved in bond breaking but experiences a change in its environment during the transition state. youtube.com These theoretical studies, in conjunction with experimental measurements, provide a robust approach to delineating the fine details of reaction mechanisms involving this compound.

No Publicly Available Computational Studies Found for this compound

Following a comprehensive and targeted search for scientific literature, no publicly available research detailing the computational and theoretical studies of This compound could be located. Extensive queries for molecular docking simulations, molecular dynamics studies, ligand-protein binding interaction analyses, and investigations into the compound's selectivity and potency did not yield any specific results for this molecule.

The search for data was conducted across a wide range of scientific databases and academic journals. While there is a substantial body of research on boronic acids as a class of compounds in drug discovery and numerous examples of computational studies on other pyridine derivatives, information specifically pertaining to the (4-Ethoxypyridin-3-yl) moiety in this context appears to be absent from published literature.

Therefore, it is not possible to generate an article that adheres to the user's strict outline, which requires detailed research findings on the following topics for this compound:

Molecular Docking and Dynamics Simulations in Drug Design

Understanding Selectivity and Potency

Without specific studies that have performed these computational analyses on this compound, any attempt to create the requested content would fall outside the required scope and would not be based on scientifically accurate, verifiable data for this particular compound.

Advanced Functionalization and Derivatization Strategies for 4 Ethoxypyridin 3 Yl Boronic Acid

Esterification and Transesterification Reactions

Esterification of (4-ethoxypyridin-3-yl)boronic acid is a common strategy to enhance its stability and modify its reactivity. Boronic esters are often more robust and easier to handle than their corresponding boronic acids, making them valuable intermediates in various chemical transformations.

Synthesis of Pinacol (B44631), Neopentyl, and Catechol Boronic Esters

The synthesis of boronic esters from this compound is typically achieved through condensation with a diol. Among the most frequently employed diols are pinacol, neopentyl glycol, and catechol, which yield the corresponding pinacol, neopentyl, and catechol boronic esters. The formation of these esters is a reversible reaction that is generally driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

The pinacol ester, in particular, is widely favored due to its high stability and ease of purification. While specific optimized conditions for the esterification of this compound are not extensively detailed, general protocols involving the reaction of the boronic acid with the diol in a suitable organic solvent are applicable.

Table 1: Common Boronic Esters of this compound

Boronic EsterDiol ReagentResulting Ester Structure
Pinacol Boronic EsterPinacol2-(4-Ethoxypyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Neopentyl Boronic EsterNeopentyl Glycol2-(4-Ethoxypyridin-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Catechol Boronic EsterCatechol2-(4-Ethoxypyridin-3-yl)benzo[d]dioxaborole

Stability and Reactivity of Boronic Esters in Cross-Coupling

Boronic esters of this compound generally exhibit enhanced stability compared to the free acid, particularly towards protodeboronation. This increased stability is advantageous in cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it can lead to higher yields and cleaner reaction profiles by minimizing the formation of undesired byproducts. The reactivity of these esters in cross-coupling reactions is well-established, and they serve as effective coupling partners with a variety of organic halides and triflates. The choice of catalyst, base, and solvent system is critical for optimizing the reaction conditions and achieving high coupling efficiency.

Conversion to Other Organoboron Species

Beyond esterification, this compound can be transformed into other classes of organoboron compounds, each with unique properties and reactivity profiles.

Transformation to Organotrifluoroborates

This compound can be readily converted to its corresponding potassium trifluoroborate salt, potassium (4-ethoxypyridin-3-yl)trifluoroborate. This conversion is typically accomplished by treating the boronic acid with potassium hydrogen difluoride (KHF2). The resulting trifluoroborate salts are often crystalline, air-stable solids that are easy to handle and store. Their enhanced stability makes them excellent alternatives to boronic acids in cross-coupling reactions, as they are less susceptible to degradation under many reaction conditions.

Preparation of Borinic Acids and Boranes

While less common, this compound can also serve as a precursor for the synthesis of borinic acids (R2BOH) and boranes (R3B). The preparation of borinic acids can be achieved through the reaction of the boronic acid with an organometallic reagent, followed by hydrolysis. The synthesis of boranes from boronic acids is a more involved process that typically requires reduction steps. These transformations provide access to a broader range of organoboron reagents with distinct reactivity, further expanding the synthetic utility of the parent boronic acid.

Orthogonal Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound presents opportunities for orthogonal functionalization, which involves the selective modification of the ring at positions other than the carbon-boron bond. The existing ethoxy and boronic acid substituents influence the regioselectivity of subsequent reactions. For instance, electrophilic aromatic substitution reactions are likely to be directed by the activating ethoxy group. Furthermore, the pyridine nitrogen atom can be targeted for reactions such as N-oxidation or quaternization, which can significantly alter the electronic properties of the ring and its reactivity in subsequent transformations. This allows for a stepwise and controlled introduction of additional functional groups, enabling the synthesis of more complex and diverse molecular architectures.

Selective Halogenation/Metallation at Other Positions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. chemrxiv.org However, the positions on the ring in this compound exhibit different reactivities that can be exploited for selective functionalization. The ethoxy group at the 4-position is an activating, ortho-, para-directing group, while the boronic acid at the 3-position is a deactivating, meta-directing group.

Strategies for selective halogenation often involve the activation of the pyridine ring or the use of specific reagents. One common method to achieve halogenation at the 4-position of pyridines is through the formation of pyridine N-oxides, which can then undergo selective nitration followed by displacement with a halide. nih.gov Another approach involves metalation-trapping sequences, where a directing group guides a metalating agent to a specific position, followed by quenching with a halogen source. nih.gov For instance, directed ortho-metalation (DoM) is a powerful technique for the functionalization of substituted pyridines. researchgate.net

Recent advances have provided methods for 3-selective halogenation of pyridines through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgresearchgate.net This allows for the introduction of halogens at positions that are traditionally difficult to access. chemrxiv.orgresearchgate.net

The table below summarizes potential selective functionalization reactions on the pyridine ring, considering the directing effects of the existing substituents.

Position Activating/Deactivating Influence Potential Reaction Rationale
C2Activated by 4-ethoxy (ortho), Deactivated by 3-boronic acid (meta)Lithiation followed by electrophilic quenchThe ethoxy group can direct lithiation to the adjacent C2 position.
C5Activated by 4-ethoxy (meta), Deactivated by 3-boronic acid (ortho)Electrophilic HalogenationThe C5 position is electronically activated by the 4-ethoxy group.
C6Activated by 4-ethoxy (ortho), Deactivated by 3-boronic acid (para)MetalationCan be targeted under specific metalation conditions.

Introduction of Additional Functional Groups for Complex Molecule Synthesis

The boronic acid group is a cornerstone of modern organic synthesis, primarily through its application in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling the boronic acid with an organic halide or triflate in the presence of a palladium catalyst. This strategy allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring, paving the way for the synthesis of complex molecules. mdpi.com

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other transformations. For example, it can be converted into other functional groups or used in Chan-Lam-Evans coupling to form carbon-heteroatom bonds. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, which alters the reactivity of the ring and can be used to introduce functional groups.

The introduction of functional groups can serve multiple purposes in the design of complex molecules. ashp.org For instance, adding a hydroxyl or amino group can provide a site for further conjugation or influence the molecule's solubility and binding properties. ashp.org The synthesis of boronic acid-imine compounds, for example, has been explored for various biological activities. nih.gov These strategies are crucial in fields like medicinal chemistry, where precise control over a molecule's three-dimensional structure and functional group display is paramount for its interaction with biological targets. mdpi.comnih.gov

Material Science Applications of this compound Derivatives

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and their Lewis acidity, make them valuable components in the design of advanced materials. Derivatives of this compound can be incorporated into sophisticated polymeric and crystalline structures, leading to materials with tailored properties for various applications.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high thermal stability. google.com They are constructed from organic building blocks linked by strong covalent bonds. google.com Boronic acids are frequently used as key building blocks in the synthesis of COFs, where they undergo condensation reactions with polyol linkers, such as catechols, to form boronate ester linkages. google.com

A derivative of this compound, if further functionalized to possess at least one other reactive site (e.g., another boronic acid or a diol), could serve as a linker in the formation of a COF. The pyridine and ethoxy groups would then line the pores of the resulting framework, influencing its chemical environment and properties. The nitrogen atom in the pyridine ring could act as a basic site for catalysis or a binding site for metal ions. Post-synthetic modification of COFs is also a viable strategy, where a pre-formed COF containing a reactive group can be functionalized with a boronic acid derivative. nih.gov For example, a brominated COF can be functionalized with boronic acid groups via a Suzuki-Miyaura cross-coupling reaction. nih.gov

COF Component Role of this compound Derivative Resulting COF Properties Potential Applications
LinkerProvides specific geometry and functionality to the framework.Tunable porosity, defined pore chemistry.Gas storage, separation, catalysis.
Functional Pore LiningThe ethoxy and pyridine groups modify the chemical nature of the pores.Selective adsorption, catalytic activity.Sensing, selective separations.

Development of Boron-Containing Polymers and Materials

Boronic acids and their esters are versatile functional groups for the creation of advanced polymers. researchgate.net The incorporation of boron into a polymer backbone can impart unique electronic, optical, and responsive properties. scite.ai For instance, conjugation between the vacant p-orbital of the boron atom and the π-system of a conjugated polymer can lead to materials with interesting photophysical characteristics. scite.ai

Derivatives of this compound can be used to synthesize boron-containing polymers through several routes. One common method is the polycondensation of a diboronic acid with a diol to create poly(boronate ester)s. These polymers are often dynamic, as the boronate ester linkage can be reversible, leading to self-healing materials or materials that respond to stimuli like pH or the presence of sugars. researchgate.netnih.gov

The inclusion of the 4-ethoxypyridine (B3339012) moiety within the polymer structure would influence the polymer's properties, such as its solubility, thermal stability, and interaction with other molecules or surfaces. These materials have potential applications in sensing, drug delivery, and as components in electronic devices. scite.ainih.gov

Polymer Type Role of this compound Derivative Key Features Potential Applications
Poly(boronate ester)sMonomer unit for polycondensation with diols.Stimuli-responsive (pH, sugars), dynamic covalent bonds.Self-healing materials, drug delivery, sensors.
Conjugated PolymersIncorporation as a side-chain or in the main chain.Tunable optical and electronic properties.Organic electronics, chemical sensors.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Innovations

The development of environmentally benign synthetic routes for (4-Ethoxypyridin-3-yl)boronic acid and its derivatives is a key area of future research. Current synthetic methods for pyridine (B92270) boronic acids often rely on traditional techniques that may involve harsh reaction conditions or generate significant waste. Green chemistry principles offer a pathway to more sustainable and efficient manufacturing processes.

Future research will likely focus on:

Solvent Minimization and Alternative Media: Exploring reactions in greener solvents such as water, ionic liquids, or deep eutectic solvents to reduce reliance on volatile organic compounds.

Energy-Efficient Methodologies: Investigating the use of microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times.

Catalytic Systems: Developing highly efficient and recyclable catalysts to improve atom economy and minimize waste streams. For instance, the use of palladium catalysts supported on materials like graphene oxide or titanium dioxide is a promising area for Suzuki-Miyaura coupling reactions involving pyridinylboronic acids.

Green Chemistry ApproachPotential Benefit for this compound Synthesis
Use of aqueous mediaReduced environmental impact and improved safety.
Microwave-assisted synthesisFaster reaction rates and lower energy consumption.
Heterogeneous catalysisEasier catalyst recovery and reuse, leading to cost savings.

Exploration of Novel Catalytic Systems

This compound is a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Future research will undoubtedly focus on expanding the catalytic toolbox for this compound.

Key areas of exploration include:

Ligand Development: Designing new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts to enhance reaction efficiency, selectivity, and functional group tolerance in couplings involving this compound.

Alternative Metal Catalysts: Investigating the use of more abundant and less expensive metals like nickel, copper, or iron as catalysts for cross-coupling reactions.

Photoredox Catalysis: Harnessing the power of visible light to drive novel cross-coupling reactions under mild conditions, which could enable the synthesis of previously inaccessible molecules.

A Turkish journal article has already demonstrated the utility of the closely related 2-ethoxypyridin-3-ylboronic acid as a coupling partner in Suzuki reactions for preparing novel heterobiaryls, highlighting the potential of such compounds in constructing complex molecular architectures.

Integration with Flow Chemistry and High-Throughput Screening

The integration of this compound into automated synthesis platforms represents a significant leap forward in accelerating drug discovery and materials science. Flow chemistry and high-throughput screening (HTS) offer unparalleled opportunities for rapid reaction optimization and library synthesis.

Future directions in this area involve:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound and its derivatives. This approach offers advantages in terms of safety, reproducibility, and process control.

High-Throughput Experimentation (HTE): Utilizing HTE platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, bases) for optimizing cross-coupling reactions involving this compound.

Automated Library Synthesis: Employing robotic systems to synthesize large libraries of compounds derived from this compound for biological screening and materials discovery.

TechnologyApplication for this compound
Flow ChemistrySafer and more efficient large-scale production.
High-Throughput ScreeningRapid optimization of reaction conditions for library synthesis.
Automated SynthesisGeneration of diverse compound libraries for drug discovery.

Advanced Applications in Chemical Biology and Diagnostics

The unique ability of the boronic acid functional group to reversibly bind with diols makes it an attractive moiety for applications in chemical biology and diagnostics. Future research will explore the use of this compound in creating sophisticated tools for studying biological systems.

Potential applications include:

Biosensors: Developing fluorescent or electrochemical sensors based on this compound for the detection of biologically important diol-containing molecules such as saccharides and glycoproteins.

Chemical Probes: Designing activity-based probes incorporating the this compound scaffold to study enzyme function and activity in living cells.

Drug Delivery Systems: Engineering targeted drug delivery systems that utilize the diol-binding properties of the boronic acid to release therapeutic agents at specific sites in the body.

Development of Next-Generation Boron-Containing Therapeutics

The success of bortezomib (B1684674), a boronic acid-containing proteasome inhibitor, has spurred significant interest in the development of new boron-based drugs. The pyridine scaffold is a common feature in many approved pharmaceuticals, and its combination with a boronic acid group in this compound presents a promising platform for the design of novel therapeutics.

Future research in this domain will likely focus on:

Enzyme Inhibitors: Designing and synthesizing novel enzyme inhibitors that incorporate the this compound moiety to target key proteins involved in diseases such as cancer, inflammation, and infectious diseases.

Prodrug Strategies: Developing prodrugs of known therapeutic agents by incorporating a this compound group to improve pharmacokinetic properties such as solubility, stability, and targeted delivery.

Boron Neutron Capture Therapy (BNCT): Investigating the potential of this compound derivatives as agents for BNCT, a targeted radiation therapy for cancer.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, establishing it as a valuable tool in the arsenal of chemists and biomedical researchers for years to come.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (4-Ethoxypyridin-3-yl)boronic acid, and how can they be addressed?

  • Synthesis Optimization : Boronic acids often require protection during synthesis due to their sensitivity to moisture and oxidation. For this compound, regioselective functionalization of the pyridine ring and stabilization of the boronic acid moiety are critical. Methods include using pinacol esters as intermediates to improve stability .
  • Purification : Column chromatography with silica gel modified with triethylamine can mitigate boronic acid decomposition. Post-synthesis characterization via 1H^{1}\text{H} NMR and 11B^{11}\text{B} NMR ensures purity .

Q. How can researchers characterize the binding affinity of this compound with diols or glycoproteins?

  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold substrates to study glycoprotein interactions. Buffer conditions (e.g., pH 8.5) enhance selectivity by reducing non-specific binding .
  • Fluorescence Titration : Use competitive assays with fluorescent diol reporters (e.g., alizarin red S) to quantify binding constants (KdK_d) .

Advanced Research Questions

Q. How can non-specific interactions of this compound in glycoprotein capture assays be minimized?

  • Buffer Optimization : Adjust buffer pH and ionic strength to suppress electrostatic interactions. For example, phosphate buffers at pH 7.4 reduce interference from charged residues on non-glycosylated proteins .
  • Surface Engineering : Introduce hydrophilic spacers (e.g., polyethylene glycol) between the boronic acid and substrate to limit hydrophobic interactions .

Q. What methodologies enable real-time monitoring of boronic acid-sugar binding kinetics for biosensor applications?

  • Stopped-Flow Spectroscopy : Measure kon and koff rates using fluorogenic diols (e.g., D-fructose) under physiological pH. Typical kon values range from 10210^2 to 103 M1s110^3\ \text{M}^{-1}\text{s}^{-1}, with equilibrium reached within seconds .
  • Microfluidic Platforms : Integrate boronic acid-functionalized hydrogels into microchannels for continuous glucose monitoring. Response times <30 seconds are achievable with optimized polymer matrices .

Q. How can peptide boronic acids incorporating this compound be sequenced and analyzed?

  • MALDI-MS with Derivatization : Treat peptides with 2,5-dihydroxybenzoic acid (DHB) matrix to form boronic esters in situ, preventing boroxine formation. MS/MS fragmentation confirms sequences, even for branched peptides with multiple boronic acid groups .
  • LC-MS/MS Quantification : Use triple quadrupole systems in MRM mode for impurity detection (e.g., carboxy phenyl boronic acid) at <1 ppm sensitivity .

Q. What strategies improve the thermal stability of boronic acid-based materials for flame-retardant applications?

  • Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance thermal resistance. Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for aromatic boronic acids with halogen substituents .
  • Polymer Blending : Incorporate boronic acids into polycarbonate or epoxy matrices. Synergistic effects with phosphorus-based retardants reduce peak heat release rates by >40% .

Key Insights

  • Drug Design : Boronic acids mimic transition states in enzyme catalysis (e.g., proteasome inhibitors like bortezomib), with reversible covalent binding enhancing drug specificity .
  • Biosensors : Selectivity for Gram-positive bacteria is achievable via boronic acid-glycolipid interactions, with fluorescence intensity correlating to bacterial concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Ethoxypyridin-3-yl)boronic acid
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(4-Ethoxypyridin-3-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.